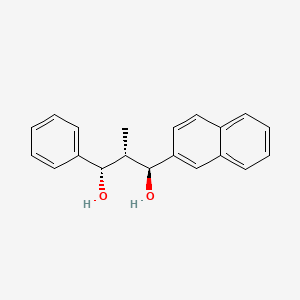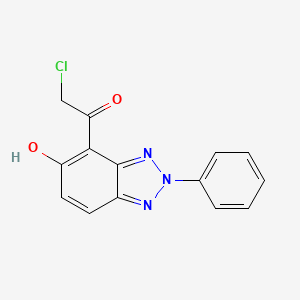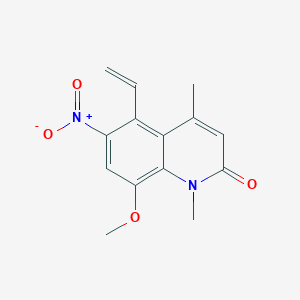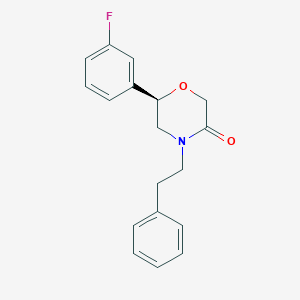![molecular formula C15H22BrNO B14186572 2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide CAS No. 917887-56-0](/img/structure/B14186572.png)
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide is an organic compound that belongs to the class of brominated amides This compound is characterized by the presence of a bromine atom, a methyl group, and a pentanamide moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide can be achieved through several synthetic routes. One common method involves the bromination of 3-methylpentanamide followed by the introduction of the phenyl group. The reaction typically requires the use of bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the amide group can yield amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include ketones, carboxylic acids, or aldehydes.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methylacetanilide
- 2-Bromo-N-methylbenzamide
- 2-Bromo-3-methylthiophene
Uniqueness
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide is unique due to its specific combination of a bromine atom, a methyl group, and a pentanamide moiety attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
917887-56-0 |
|---|---|
Fórmula molecular |
C15H22BrNO |
Peso molecular |
312.24 g/mol |
Nombre IUPAC |
2-bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C15H22BrNO/c1-4-12(3)14(16)15(18)17-10-9-13-7-5-11(2)6-8-13/h5-8,12,14H,4,9-10H2,1-3H3,(H,17,18) |
Clave InChI |
GXOQRUCKWPKNNY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NCCC1=CC=C(C=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)

![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)

![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)


![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)


